molecular formula C18H15ClN2O3 B2546003 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1005161-06-7

2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B2546003
CAS No.: 1005161-06-7
M. Wt: 342.78
InChI Key: XFNDAQQYMBQVPO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core with oxazole and pyrrolidine rings. Key structural features include:

  • Position 2: 4-Chlorophenyl group (electron-withdrawing substituent).
  • Position 3: Phenyl group (aromatic, lipophilic).
  • Position 5: Methyl group (small alkyl substituent).

The compound’s design balances steric bulk (phenyl groups) with moderate hydrophobicity (methyl), suggesting applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-20-17(22)14-15(11-5-3-2-4-6-11)21(24-16(14)18(20)23)13-9-7-12(19)8-10-13/h2-10,14-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNDAQQYMBQVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation, oxidation, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Biological Activity

The compound 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , a member of the pyrrolo[3,4-d]oxazole class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for the compound is C24H19ClN2O4C_{24}H_{19}ClN_2O_4. The structure includes a pyrrolo[3,4-d]oxazole core with a chlorophenyl and methyl substituent that may influence its biological activity.

Biological Activity Overview

  • Anticancer Activity
    • In Vitro Studies : The compound was screened against various human cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the nanomolar range. Specifically, studies showed that it could inhibit cell growth in multiple cancer types including lymphoma and lung cancer cells .
    • Mechanism of Action : The compound induces apoptosis primarily through mitochondrial pathways and causes cell cycle arrest at the G2/M phase. This was evidenced by increased levels of reactive oxygen species (ROS) and mitochondrial depolarization .
  • Structure-Activity Relationships (SAR)
    • Variations in substituents on the pyrrolo[3,4-d]oxazole scaffold significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines .
    • The presence of a methoxy group at specific positions was found to optimize activity, while substitutions that sterically hinder the active site reduced efficacy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 (µM)Mechanism of Action
NCI-H522 (Non-small cell lung)0.01Apoptosis via mitochondrial pathway
Lymphoma Cell Lines<0.5G2/M phase arrest
Other Cancer Types0.08 - 0.41Inhibition of tubulin polymerization

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Chlorine at 4-positionIncreased potency
Methoxy at 3-positionOptimal activity
Bulky groupsReduced efficacy

Case Studies

  • Case Study on Lymphoma Treatment :
    A study conducted on six lymphoma cell lines demonstrated that the compound exhibited IC50 values lower than 500 nM. The mechanism involved a dual approach of inducing apoptosis and disrupting microtubule dynamics during mitosis .
  • Case Study on Lung Cancer :
    In another investigation involving NCI-H522 cells, the compound showed remarkable effectiveness with a GI50 value of 0.01 µM. This study highlighted its potential as a targeted therapeutic agent for lung cancer treatment .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table highlights critical differences between the target compound and analogs from the literature:

Compound Name Position 2 Position 3 Position 5 Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl Phenyl Methyl ~390 (estimated) Compact structure; balanced lipophilicity.
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-dione 4-Chlorophenyl 4-(Dimethylamino)phenyl Phenyl ~484 Electron-rich dimethylamino group enhances solubility; phenyl at C5 increases steric hindrance.
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-dihydro-2H-pyrrolo[3,4-d]oxazole-dione 2-Methylphenyl 4-(Dimethylamino)phenyl 2-Chlorophenyl ~494 Ortho-substituents (2-Me, 2-Cl) introduce steric clashes; potential for altered binding kinetics.
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]-dihydro-2H-pyrrolo[3,4-d]isoxazole-dione 4-Chlorophenyl 2-Thienyl 3-(Trifluoromethyl)phenyl ~479 Thienyl (heteroaromatic) and CF₃ groups increase electronegativity and metabolic resistance; higher molecular weight.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-chlorophenyl (Position 2) and phenyl (Position 3) are electron-withdrawing and neutral, respectively, contrasting with the dimethylamino group in , which is strongly electron-donating. This difference may influence π-π stacking or receptor binding .
  • Steric Considerations :

    • The methyl group at Position 5 in the target compound minimizes steric hindrance compared to phenyl () or 2-chlorophenyl () substituents. This could enhance bioavailability or substrate compatibility.
    • Ortho-substituents in (2-Me, 2-Cl) may restrict conformational flexibility, affecting interaction with biological targets .

Pharmacokinetic and Functional Implications

  • Solubility: The dimethylamino group in improves water solubility via protonation, whereas the target compound’s lack of ionizable groups suggests lower aqueous solubility .
  • Metabolic Stability :

    • Methyl groups (target compound) are generally resistant to oxidation compared to aryl substituents (e.g., phenyl in ), suggesting superior metabolic stability.
    • Thienyl and CF₃ groups in may slow enzymatic degradation due to steric and electronic effects .

Q & A

Basic Research Questions

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

  • Methodological Answer : Systematic variation of reaction parameters is critical. For heterocyclic systems like this, solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly influence cyclization efficiency. Reaction time should be monitored via TLC or HPLC to avoid over-oxidation. Purification via column chromatography using gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) enhances purity . Post-synthetic characterization with 1H^1H-NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Experimental : Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., mean C–C bond length ~1.54 Å) . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Computational : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, validated against experimental data .

Q. What physical properties are critical for evaluating pharmaceutical potential?

  • Methodological Answer : Solubility in aqueous buffers (tested via shake-flask method) and stability under physiological pH (e.g., 1–12) are prioritized. LogP values (calculated via HPLC) predict membrane permeability. Thermal stability is assessed via Differential Scanning Calorimetry (DSC), with decomposition temperatures >200°C indicating suitability for formulation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes (e.g., kinases or proteases). Compare results across structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to explain activity variations . Free energy perturbation (FEP) calculations quantify substituent effects on binding .

Q. How to design experiments for studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • In vitro : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50_{50} determination.
  • In silico : MD simulations (e.g., GROMACS) over 100 ns trajectories analyze conformational changes upon binding. Validate with mutagenesis studies targeting predicted interaction residues .

Q. What strategies address low yields in multi-step synthesis?

  • Methodological Answer :

  • Intermediate Isolation : Purify key intermediates (e.g., dihydrooxazole precursors) via recrystallization (ethanol/water) to avoid side reactions .
  • Catalysis : Employ Pd(OAc)2_2 (2 mol%) for Suzuki couplings in later steps to enhance efficiency . Monitor reaction progress via 13C^{13}C-NMR for real-time optimization .

Q. How to analyze electronic properties for structure-activity relationships (SAR)?

  • Methodological Answer : DFT-based Natural Bond Orbital (NBO) analysis identifies charge transfer interactions (e.g., chlorophenyl’s electron-withdrawing effects). Electrostatic potential maps highlight nucleophilic/electrophilic regions, correlating with observed reactivity in cross-coupling reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer).
  • Structural Variants : Compare analogs (e.g., methyl vs. ethyl substituents) to isolate substituent-specific effects .
  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent polarity during measurement) .

Methodological Tables

Table 1 : Key Synthesis Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityCitation
SolventDMF or THFPolar aprotic solvents enhance cyclization
Temperature80–120°CHigher temps reduce side products
Reaction Time6–12 hoursProlonged time risks decomposition
PurificationEthyl acetate/hexaneGradient elution improves separation

Table 2 : Computational Methods for SAR Analysis

MethodApplicationSoftware/ToolCitation
DFT (B3LYP)HOMO-LUMO gapsGaussian 09
Molecular DockingBinding affinityAutoDock Vina
MD SimulationsConformational dynamicsGROMACS

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